molecular formula C12H26O2Sn B11963895 Diethylhexyltin acetate CAS No. 105868-42-6

Diethylhexyltin acetate

Cat. No.: B11963895
CAS No.: 105868-42-6
M. Wt: 321.04 g/mol
InChI Key: RMITYDLNURSTLR-UHFFFAOYSA-M
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Description

Diethylhexyltin acetate is an organotin compound with the molecular formula C12H26O2Sn It is a derivative of tin and is characterized by the presence of two ethyl groups and one hexyl group attached to the tin atom, along with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylhexyltin acetate can be synthesized through the reaction of diethylhexyltin oxide with acetic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetate ester. The general reaction can be represented as follows:

(C2H5)2Sn(C6H13)2O+CH3COOH(C2H5)2Sn(C6H13)2OCOCH3+H2O\text{(C2H5)2Sn(C6H13)2O} + \text{CH3COOH} \rightarrow \text{(C2H5)2Sn(C6H13)2OCOCH3} + \text{H2O} (C2H5)2Sn(C6H13)2O+CH3COOH→(C2H5)2Sn(C6H13)2OCOCH3+H2O

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethylhexyltin acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of diethylhexyltin oxide and acetic acid.

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Diethylhexyltin oxide and acetic acid.

    Oxidation: Higher oxidation state tin compounds.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

Diethylhexyltin acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of diethylhexyltin acetate involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with proteins, enzymes, and other macromolecules, potentially altering their function and activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyltin dichloride
  • Diethylhexyltin oxide
  • Diethylhexyltin diacetate

Uniqueness

Diethylhexyltin acetate is unique due to its specific combination of ethyl, hexyl, and acetate groups attached to the tin atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

105868-42-6

Molecular Formula

C12H26O2Sn

Molecular Weight

321.04 g/mol

IUPAC Name

[diethyl(hexyl)stannyl] acetate

InChI

InChI=1S/C6H13.C2H4O2.2C2H5.Sn/c1-3-5-6-4-2;1-2(3)4;2*1-2;/h1,3-6H2,2H3;1H3,(H,3,4);2*1H2,2H3;/q;;;;+1/p-1

InChI Key

RMITYDLNURSTLR-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[Sn](CC)(CC)OC(=O)C

Origin of Product

United States

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